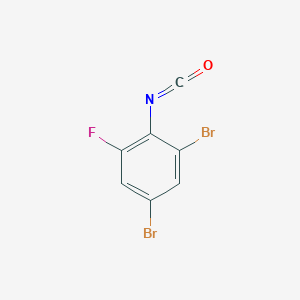

2,4-Dibromo-6-fluorophenyl isocyanate

Description

The exact mass of the compound 2,4-Dibromo-6-fluorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dibromo-6-fluorophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-fluorophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-3-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FNO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYTXVLIRGCMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401772 | |

| Record name | 2,4-Dibromo-6-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-27-2 | |

| Record name | 2,4-Dibromo-6-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-6-fluorophenyl isocyanate (CAS 302912-27-2): A Key Building Block for Advanced Drug Discovery

This guide provides an in-depth technical overview of 2,4-Dibromo-6-fluorophenyl isocyanate, a crucial reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its significant applications, particularly in the synthesis of bioactive molecules such as kinase inhibitors.

Introduction: A Versatile Tool in Medicinal Chemistry

2,4-Dibromo-6-fluorophenyl isocyanate is a highly reactive aromatic isocyanate that has emerged as a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of a highly electrophilic isocyanate functional group, which readily reacts with a wide range of nucleophiles. Furthermore, the strategic placement of two bromine atoms and a fluorine atom on the phenyl ring provides opportunities for further chemical modifications and influences the overall physicochemical properties of the resulting derivatives. These halogen substituents can modulate parameters such as lipophilicity, metabolic stability, and binding interactions with biological targets, making this reagent particularly attractive for the design and synthesis of novel therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reagent is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 302912-27-2 | [1] |

| Molecular Formula | C₇H₂Br₂FNO | [1] |

| Molecular Weight | 294.90 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 43-47 °C | [1] |

| Boiling Point | 291.3 °C at 760 mmHg | [1] |

| Density | 2.01 g/cm³ | [1] |

| Refractive Index | 1.614 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Reacts with water, soluble in common organic solvents like THF, DCM, and toluene. |

Synthesis and Reactivity

Synthesis of 2,4-Dibromo-6-fluorophenyl isocyanate

The most common and direct method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. For 2,4-Dibromo-6-fluorophenyl isocyanate, the precursor is 2,4-dibromo-6-fluoroaniline. Due to the high toxicity of phosgene gas, modern laboratory and industrial syntheses often employ safer phosgene equivalents such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate).

The synthesis proceeds via the formation of an intermediate carbamoyl chloride, which is then thermally or base-induced to eliminate hydrogen chloride, yielding the isocyanate.

Caption: Synthetic route to 2,4-Dibromo-6-fluorophenyl isocyanate.

Reactivity Profile

The isocyanate group (-N=C=O) is a cumulative double bond system, making the central carbon atom highly electrophilic and susceptible to nucleophilic attack. The reactivity is further influenced by the electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring, which enhance the electrophilicity of the isocyanate carbon.

The most prominent reaction of 2,4-Dibromo-6-fluorophenyl isocyanate is its addition reaction with nucleophiles containing an active hydrogen, such as amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively.

Caption: Workflow for synthesizing a diaryl urea kinase inhibitor precursor.

Experimental Protocols

The following are representative protocols. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Representative Synthesis of 2,4-Dibromo-6-fluorophenyl isocyanate from 2,4-Dibromo-6-fluoroaniline

Disclaimer: This is a representative protocol based on standard organic synthesis methodologies for the conversion of anilines to isocyanates using triphosgene. This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 2,4-dibromo-6-fluoroaniline (1.0 eq) and dry toluene.

-

Addition of Triphosgene: A solution of triphosgene (0.4 eq) in dry toluene is added dropwise to the stirred solution of the aniline at room temperature.

-

Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 3-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or crystallization to afford 2,4-Dibromo-6-fluorophenyl isocyanate.

Synthesis of a Diaryl Urea Derivative

-

Setup: A dry round-bottom flask is charged with 2,4-Dibromo-6-fluorophenyl isocyanate (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine: A solution of the desired primary or secondary amine (1.0 eq) in the same solvent is added dropwise to the stirred solution of the isocyanate at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction is typically very clean and fast. The formation of the urea product often results in a precipitate.

-

Work-up: If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude urea is purified by recrystallization or flash column chromatography on silica gel to yield the pure diaryl urea derivative.

Spectroscopic Characterization (Predicted)

-

Infrared (IR) Spectroscopy: A very strong and sharp absorption band characteristic of the isocyanate (-N=C=O) asymmetric stretch is expected in the region of 2250-2280 cm⁻¹. [2][3]* ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, with coupling constants typical for aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the isocyanate carbon in the range of 120-130 ppm. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the bromine and fluorine substituents.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (294.90 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

2,4-Dibromo-6-fluorophenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. [4]* Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation, wear respiratory protection. [4] * Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] * Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. [4] * Disposal: Dispose of contents/container to an approved waste disposal plant. [4] Isocyanates are known sensitizers, and repeated exposure can lead to the development of respiratory and skin allergies. [5]All handling of this compound should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Conclusion

2,4-Dibromo-6-fluorophenyl isocyanate is a valuable and versatile reagent for medicinal chemistry and drug discovery. Its high reactivity, coupled with the potential for diverse functionalization offered by its halogenated phenyl ring, makes it a key building block for the synthesis of sophisticated molecular architectures, particularly in the development of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, along with strict adherence to safety protocols, will enable researchers to fully leverage the potential of this important chemical entity.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-6-fluorophenyl isocyanate

Introduction

2,4-Dibromo-6-fluorophenyl isocyanate is a halogenated aromatic isocyanate of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms, along with the highly reactive isocyanate group, imparts unique chemical properties that are leveraged in the synthesis of a diverse range of compounds. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is achieved through a comprehensive analysis of its spectroscopic data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of 2,4-Dibromo-6-fluorophenyl isocyanate with the IUPAC numbering convention is presented below. This numbering will be used consistently throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of 2,4-Dibromo-6-fluorophenyl isocyanate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number and electronic environment of hydrogen atoms in a molecule. For 2,4-Dibromo-6-fluorophenyl isocyanate, the ¹H NMR spectrum is expected to be relatively simple, showing signals only for the two aromatic protons.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) for the protons of 2,4-Dibromo-6-fluorophenyl isocyanate in a standard NMR solvent such as deuterated chloroform (CDCl₃) are summarized below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | Doublet of doublets (dd) | ~2.5, ~1.0 |

| H-5 | 7.2 - 7.5 | Doublet of doublets (dd) | ~9.0, ~2.5 |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display two distinct signals corresponding to H-3 and H-5.

-

Chemical Shifts: The protons on an aromatic ring typically resonate in the range of 6.5-8.0 ppm.[1] The electron-withdrawing nature of the two bromine atoms, the fluorine atom, and the isocyanate group will deshield the aromatic protons, causing them to appear in the downfield portion of this range.

-

Multiplicity and Coupling:

-

H-5: This proton is expected to appear as a doublet of doublets. The larger coupling constant (ortho-coupling, ~9.0 Hz) arises from its interaction with the adjacent fluorine atom on C-6. The smaller coupling constant (meta-coupling, ~2.5 Hz) is due to its interaction with H-3.

-

H-3: This proton is also anticipated to be a doublet of doublets. It will exhibit meta-coupling to H-5 (~2.5 Hz) and a smaller para-coupling to the fluorine atom on C-6 (~1.0 Hz).

-

Caption: Key ¹H-¹⁹F and ¹H-¹H couplings in 2,4-Dibromo-6-fluorophenyl isocyanate.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dibromo-6-fluorophenyl isocyanate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is essential to remove any particulate matter that could degrade the spectral resolution.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in 2,4-Dibromo-6-fluorophenyl isocyanate will give rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 2,4-Dibromo-6-fluorophenyl isocyanate in CDCl₃ are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 115 - 120 |

| C-3 | 135 - 140 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 |

| C-6 | 155 - 160 (doublet, ¹JCF ≈ 250 Hz) |

| C=O (Isocyanate) | 125 - 130 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons (C1-C6): These carbons typically resonate in the range of 100-160 ppm.

-

C-6: The carbon atom directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear at the lowest field (furthest downfield) among the aromatic carbons. It will also exhibit a large one-bond coupling to fluorine (¹JCF), appearing as a doublet with a coupling constant of approximately 250 Hz.

-

C-2 and C-4: The carbons bonded to the bromine atoms will also be deshielded, though to a lesser extent than C-6.

-

C-1, C-3, and C-5: The remaining aromatic carbons will resonate at higher fields (further upfield). The carbon attached to the isocyanate group (C-1) and the carbon bearing a hydrogen (C-3 and C-5) will have distinct chemical shifts influenced by the surrounding substituents.

-

-

Isocyanate Carbon (C=O): The carbonyl carbon of the isocyanate group is expected to resonate in the region of 125-130 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.

-

Filtration: Filter the sample as described for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a spectrometer with a carbon-observe probe, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent signal (a triplet centered at ~77.16 ppm) can be used as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2240 - 2275 | -N=C=O asymmetric stretch | Strong, sharp |

| 1600 - 1450 | C=C aromatic ring stretches | Medium to weak |

| 1250 - 1000 | C-F stretch | Strong |

| 800 - 600 | C-Br stretch | Medium to strong |

| 3100 - 3000 | C-H aromatic stretch | Weak |

Interpretation of the IR Spectrum

The IR spectrum of 2,4-Dibromo-6-fluorophenyl isocyanate will be dominated by a very strong and sharp absorption band in the region of 2240-2275 cm⁻¹. This is the characteristic asymmetric stretching vibration of the isocyanate (-N=C=O) group and is a definitive indicator of its presence.[2][3]

Other key absorptions include:

-

Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

-

C-F Stretch: A strong band in the 1250-1000 cm⁻¹ range, confirming the presence of the fluorine substituent.

-

C-Br Stretches: Absorptions in the fingerprint region (800-600 cm⁻¹) corresponding to the carbon-bromine bonds.

-

Aromatic C-H Stretch: A weak band or bands above 3000 cm⁻¹ due to the stretching of the C-H bonds on the aromatic ring.

Experimental Protocol for IR Spectroscopy

Since 2,4-Dibromo-6-fluorophenyl isocyanate is a solid at room temperature, Attenuated Total Reflectance (ATR) is a convenient sampling method.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This will result in a cluster of peaks for the molecular ion at m/z values corresponding to the different combinations of these isotopes. The most abundant peaks will be at M⁺, M⁺+2, and M⁺+4, with relative intensities of approximately 1:2:1. The nominal molecular weight is 295 g/mol , so the molecular ion cluster will be centered around this value.

-

Major Fragment Ions:

| m/z | Proposed Fragment |

| [M-42]⁺ | Loss of NCO |

| [M-42-Br]⁺ | Loss of NCO and one Br atom |

| [M-42-2Br]⁺ | Loss of NCO and two Br atoms |

Interpretation of the Mass Spectrum

The mass spectrum will provide clear evidence for the molecular formula of the compound.

-

Molecular Ion Peak: The presence of the isotopic cluster for two bromine atoms around the calculated molecular weight is a strong confirmation of the elemental composition. Aromatic compounds generally show a relatively stable molecular ion.[4][5]

-

Fragmentation Pattern: Under electron ionization (EI), the molecular ion will fragment in a predictable manner. A primary fragmentation pathway for aromatic isocyanates is the loss of the isocyanate group as a neutral radical (•NCO, 42 Da). This would result in a significant peak at [M-42]⁺. Subsequent fragmentation would likely involve the loss of the bromine atoms.

Caption: Proposed mass spectrometry fragmentation pathway for 2,4-Dibromo-6-fluorophenyl isocyanate.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile solid like 2,4-Dibromo-6-fluorophenyl isocyanate, direct insertion probe or gas chromatography (if thermally stable) can be used to introduce the sample into the ion source of the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.[6]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predicted data and established principles, provides a detailed and reliable characterization of 2,4-Dibromo-6-fluorophenyl isocyanate. The ¹H and ¹³C NMR data reveal the specific electronic environments of the hydrogen and carbon atoms, with characteristic couplings to the fluorine atom. The IR spectrum confirms the presence of the key functional groups, most notably the strong, sharp absorption of the isocyanate moiety. Finally, mass spectrometry provides definitive information on the molecular weight and elemental composition, with a predictable fragmentation pattern that further corroborates the structure. This in-depth guide serves as a valuable technical resource, enabling researchers and scientists to confidently identify and utilize this important chemical intermediate in their synthetic endeavors.

References

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Gas-Sensing.com. (n.d.). Exploring Aromatic Isocyanates: Properties, Applications, and Safety. Retrieved from [Link]

-

JoVE. (2024, January 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (2018). Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ResearchGate. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Retrieved from [Link]

-

University of Illinois School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). AA Khalil.pmd. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

ResearchGate. (2016). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. Retrieved from [Link]

-

YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Management of 2,4-Dibromo-6-fluorophenyl isocyanate

Abstract: 2,4-Dibromo-6-fluorophenyl isocyanate is a highly reactive, halogenated aromatic isocyanate increasingly utilized as a key building block in medicinal chemistry and advanced materials science.[1][2][3] Its utility stems from the potent electrophilicity of the isocyanate moiety, which is further activated by the strong electron-withdrawing effects of the two bromine and one fluorine substituents.[4][5] This heightened reactivity, however, necessitates a comprehensive and nuanced understanding of its associated hazards. This guide provides drug development professionals, researchers, and scientists with a technical framework for the safe handling, storage, and emergency management of this compound, grounded in an understanding of its chemical properties and toxicological mechanisms.

Compound Profile and Hazard Identification

A foundational aspect of safety is a thorough understanding of the compound's intrinsic properties and the hazards it presents.

Physicochemical Properties

Proper handling protocols are directly informed by the physical state and chemical characteristics of the substance.

| Property | Value | Source |

| CAS Number | 302912-27-2 | [6] |

| Molecular Formula | C₇H₂Br₂FNO | [6] |

| Molecular Weight | 294.90 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 43-47 °C | [6] |

| Boiling Point | 291.3 °C at 760 mmHg | [6] |

| Density | 2.01 g/cm³ | [6] |

| Flash Point | >110 °C (>230 °F) | [6] |

GHS Hazard Classification

2,4-Dibromo-6-fluorophenyl isocyanate is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are summarized below.

| GHS Classification | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | |

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Source: Data aggregated from chemical supplier safety information.[6][7]

The most significant long-term health risk is respiratory sensitization.[6] Once an individual is sensitized, subsequent exposure to even minute concentrations can trigger a severe, asthma-like allergic reaction.[8]

The Chemistry of Risk: Reactivity and Toxicological Mechanisms

Effective safety protocols are not merely lists of rules, but are derived from a deep understanding of the underlying chemical and biological interactions.

Enhanced Electrophilicity and Reactivity

The isocyanate functional group (-N=C=O) is inherently reactive towards nucleophiles.[9][10] In 2,4-Dibromo-6-fluorophenyl isocyanate, this reactivity is significantly amplified. The fluorine and bromine atoms are strongly electron-withdrawing, pulling electron density from the aromatic ring. This inductive effect makes the isocyanate carbon atom highly electron-deficient (electrophilic) and thus, exceptionally susceptible to nucleophilic attack.[4][5]

Key Incompatibilities and Hazardous Reactions:

-

Water/Moisture: Reacts readily with water, including atmospheric moisture, to form an unstable carbamic acid which decomposes into a substituted urea and carbon dioxide (CO₂) gas.[10][11] In a sealed container, this CO₂ evolution can lead to dangerous pressure buildup and potential rupture.[11]

-

Alcohols, Amines, and Thiols: Undergoes vigorous, exothermic reactions with these common laboratory reagents to form carbamates, ureas, and thiocarbamates, respectively.[9][11]

-

Strong Acids and Bases: Can catalyze violent, exothermic polymerization.[10][11]

-

Strong Oxidizing Agents: Incompatible, can lead to hazardous reactions.[11]

Biochemical Mechanism of Sensitization

Isocyanate toxicity is primarily driven by its ability to act as a hapten . The highly electrophilic isocyanate group readily forms covalent bonds with nucleophilic functional groups (e.g., -NH₂, -OH, -SH) on endogenous proteins, such as albumin in the blood or keratin in the skin.[12]

This process creates a "neo-antigen" (an isocyanate-protein adduct) that the body's immune system no longer recognizes as "self."[13] The subsequent immune response is the basis for sensitization:

-

Antigen Presentation: Immune cells, such as macrophages and dendritic cells, recognize the isocyanate-protein adduct as foreign. They process and present fragments of this new antigen to T-lymphocytes.

-

T-Cell Activation: This leads to the activation and proliferation of specific T-helper cells (CD4+), initiating an inflammatory cascade.[13]

-

Hypersensitivity: Upon re-exposure, this primed immune system mounts a rapid and aggressive response.

-

Respiratory Sensitization: In the lungs, this can manifest as a Type 1 hypersensitivity reaction, potentially involving IgE antibodies, leading to the release of histamine and other inflammatory mediators that cause bronchoconstriction, inflammation, and the symptoms of occupational asthma.[8][13]

-

Dermal Sensitization: On the skin, it typically results in a Type IV delayed-type hypersensitivity reaction, causing allergic contact dermatitis.[14]

-

Research also suggests that isocyanates can induce oxidative stress, with monocytic cells producing reactive oxygen species (ROS) that contribute to tissue damage and inflammation.[15]

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls (Primary Barrier)

Physical containment is the most critical element in preventing exposure.

-

Chemical Fume Hood: All work, including weighing, dispensing, and reaction setup, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

-

Glovebox: For highly sensitive operations or when handling larger quantities, use of an inert atmosphere glovebox provides the highest level of containment and prevents moisture-induced degradation.

-

Ventilation: Ensure the laboratory has adequate general ventilation (6-12 air changes per hour) to dilute fugitive emissions.

Administrative Controls (Procedural Safeguards)

-

Designated Areas: Clearly demarcate areas where 2,4-Dibromo-6-fluorophenyl isocyanate is stored and handled. Post warning signs indicating the presence of a potent respiratory sensitizer.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

-

Training: All personnel must receive documented training on the specific hazards of isocyanates, the contents of the Safety Data Sheet (SDS), the facility's SOPs, and emergency procedures before being permitted to work with the compound. [16]* Medical Surveillance: A medical surveillance program should be established for all personnel with potential exposure. This includes a pre-placement evaluation focusing on respiratory and dermal health, and periodic follow-ups, such as pulmonary function tests. [16]Biological monitoring (urinalysis) can be an effective tool to verify the efficacy of controls. [17]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is essential but should never be the sole means of protection. [16]* Hand Protection: Use double-gloving. An inner nitrile glove provides dexterity, while a thicker, chemical-resistant outer glove (e.g., butyl rubber, laminated PE/EVAL) provides robust protection. Thin latex gloves are unsuitable. [6][16]* Eye Protection: Chemical splash goggles are mandatory. When working outside of a fume hood (a practice that should be avoided), a full-face shield must be worn in addition to goggles. [16]* Body Protection: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Disposable coveralls should be considered for tasks with a higher splash potential.

-

Respiratory Protection: Respiratory protection is mandatory if there is any potential for exposure outside of a functioning chemical fume hood. Due to the poor warning properties of isocyanates, air-purifying respirators are not recommended by NIOSH for protection against them. [16]A supplied-air respirator (SAR) is the appropriate choice in such situations. [6][16]

Standard Operating Procedures (SOPs)

Storage Protocol

-

Environment: Store in a cool, dry, well-ventilated, and locked area, separate from incompatible materials like acids, bases, alcohols, and amines. [16]2. Container: Keep the container tightly sealed to prevent moisture ingress. The headspace should be filled with an inert gas (e.g., nitrogen or argon).

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms and warnings.

Experimental Workflow: Reaction Setup

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.

-

Inerting: Assemble all glassware and ensure it is completely dry (oven or flame-dried). Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).

-

Dispensing: As the compound is a low-melting solid, it can be handled as a solid or gently melted for transfer via syringe.

-

As a Solid: Briefly remove the container cap inside the fume hood, quickly weigh the desired amount into a dry, tared vessel, and immediately reseal the container.

-

As a Liquid: Gently warm the sealed container in a water bath to just above its melting point. Transfer the molten liquid using a dry syringe equipped with a needle, using standard air-free techniques.

-

-

Addition: Add the isocyanate to the reaction solvent (which must be anhydrous) under a positive pressure of inert gas. If adding to a solution containing another reactant, this should be done slowly and, if necessary, with external cooling to control the reaction exotherm.

-

Reaction Quenching: Upon completion, the reaction must be carefully quenched. A common method is the slow addition of a high-boiling point alcohol, such as isopropanol, to consume any unreacted isocyanate before aqueous workup.

Emergency Response Protocols

Personnel Exposure

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate emergency medical attention and inform medical personnel of the specific chemical identity. * Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes. Remove all contaminated clothing while flushing. Wash the skin with soap and water. Seek medical attention if irritation persists. * Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate emergency medical attention. [4]* Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water or milk to dilute the substance. Seek immediate emergency medical attention.

Spill Management

The primary hazard during a spill is the reaction with ambient moisture, leading to the release of CO₂ and potential aerosolization.

Sources

- 1. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic medicinal chemistry of natural product drugs - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 6. echemi.com [echemi.com]

- 7. 2,4-Dibromophenyl isocyanate | C7H3Br2NO | CID 4649127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 10. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nbinno.com [nbinno.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. dermnetnz.org [dermnetnz.org]

- 15. Mechanisms of isocyanate sensitisation. An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iom-world.org [iom-world.org]

- 17. solutions.hse.gov.uk [solutions.hse.gov.uk]

2,4-Dibromo-6-fluoroaniline synthesis for isocyanate preparation

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-fluoroaniline and its Transformation into 2,4-Dibromo-6-fluorophenyl Isocyanate

Executive Summary

Substituted anilines and their corresponding isocyanates are cornerstone building blocks in modern medicinal chemistry and drug development.[1][2][3] Their rigid structures and versatile reactivity make them ideal scaffolds for synthesizing a diverse range of pharmacologically active compounds.[4] Among these, the 2,4-dibromo-6-fluoroaniline moiety is of particular interest, offering a unique substitution pattern that can be leveraged to fine-tune a molecule's steric and electronic properties, thereby optimizing its bioavailability, target selectivity, and metabolic stability.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthetic pathways to 2,4-dibromo-6-fluoroaniline and its subsequent conversion to the highly reactive 2,4-dibromo-6-fluorophenyl isocyanate. We will delve into the causality behind experimental choices, compare different synthetic strategies, and provide detailed, field-proven protocols. The aim is to equip researchers, chemists, and drug development professionals with the necessary knowledge to confidently synthesize and utilize these valuable intermediates in their research endeavors.

Part 1: Synthesis of 2,4-Dibromo-6-fluoroaniline (1)

The primary challenge in synthesizing 2,4-dibromo-6-fluoroaniline lies in achieving the desired regioselectivity. The starting material, 2-fluoroaniline, possesses two activating groups—the amino (-NH₂) and fluoro (-F) groups—which direct electrophilic substitution. Direct bromination often leads to a mixture of products, including the undesired para-brominated isomer, resulting in low yields and difficult purification.[5] To overcome this, strategic synthetic routes employing protecting and directing groups are necessary.

Strategic Approaches to Regiocontrolled Bromination

Two principal strategies have proven effective for the high-yield, regioselective synthesis of 2,4-dibromo-6-fluoroaniline: the Acetyl Protection/Sulfonylation route and the Sulfonation/Desulfonation route.

This multi-step approach provides excellent control over the bromination by first protecting the highly activating amino group and then introducing a bulky group at the para-position to sterically hinder bromination at that site.

Causality and Experimental Rationale:

-

Amino Group Protection: The amino group of 2-fluoroaniline is first protected, typically as an acetamide. This is achieved by reacting it with acetyl chloride. This step is critical because it moderates the activating nature of the amine, preventing polysubstitution and oxidation during subsequent steps. The resulting amide is still an ortho-, para-director, but it is less activating than the free amine.

-

Para-Blocking: The key to this route's success is the introduction of a sulfonamide group at the para-position relative to the acetylamino group. This is accomplished via chlorosulfonation followed by amination. This bulky group effectively blocks the para-position, ensuring that the subsequent bromination occurs exclusively at the desired ortho-positions (positions 2 and 4 of the final product).

-

Dibromination: With the para-position blocked, the intermediate is treated with a brominating agent. The electrophilic bromine atoms are directed to the available ortho-positions of the activated ring.

-

Deprotection: The final step involves the removal of both the sulfonamide and the acetyl protecting groups, typically under strong acidic conditions (e.g., heating in sulfuric acid), to yield the target 2,4-dibromo-6-fluoroaniline.[5]

This synthetic pathway is illustrated below:

Caption: Workflow for the synthesis of 2,4-dibromo-6-fluoroaniline via Route A.

This classic and robust method leverages the properties of the sulfonic acid group as a reversible directing group.

Causality and Experimental Rationale:

-

Sulfonation: 2-Fluoroaniline is reacted with sulfuric acid at high temperatures (180-200°C) to install a sulfonic acid (-SO₃H) group, primarily at the para-position.[6] This bulky, deactivating group serves as a positional placeholder.

-

Bromination: The sulfonated intermediate is then subjected to bromination. The sulfonic acid group directs the incoming bromine electrophiles to the ortho-positions relative to the amino group.

-

Desulfonation: The final step is the removal of the sulfonic acid group. This is typically achieved by heating the compound in the presence of an acid, often with a scavenger like anisole to facilitate the removal at a lower temperature (50-60°C instead of >150°C), thereby improving energy efficiency and safety.[6] This regenerates the aromatic C-H bond, yielding the desired product. This method is analogous to the well-established synthesis of other halogenated anilines, such as 2,6-dibromoaniline from sulfanilic acid.[7]

Comparative Analysis of Synthetic Routes

| Feature | Route A: Acetyl Protection/Sulfonylation | Route B: Sulfonation/Desulfonation |

| Starting Material | 2-Fluoroaniline | 2-Fluoroaniline |

| Key Principle | Irreversible blocking of para-position | Reversible directing group at para-position |

| Number of Steps | Multiple (protection, sulfonylation, bromination, deprotection) | Fewer (sulfonation, bromination, desulfonation) |

| Reported Yield | Good, with one patent reporting ~60-80%.[5] | Potentially high, leverages established chemistry.[6] |

| Purity | High purity reported (>99%).[5] | Dependent on completion of desulfonation. |

| Key Considerations | Multiple intermediate isolations may be required. | High temperatures for initial sulfonation; use of anisole in desulfonation improves process conditions.[6] |

Part 2: Conversion to 2,4-Dibromo-6-fluorophenyl Isocyanate (2)

The conversion of an aniline to an isocyanate is a critical transformation for accessing a wide range of chemistries, including the synthesis of ureas, carbamates, and other heterocycles. The most common and industrially relevant method is phosgenation. For laboratory-scale synthesis, solid and safer-to-handle phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate), are preferred.[8]

Mechanism of Isocyanate Formation using Triphosgene

Triphosgene serves as a solid, stable precursor that decomposes in situ to generate highly reactive phosgene (COCl₂). The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dibromo-6-fluoroaniline attacks one of the electrophilic carbonyl carbons of the phosgene molecule.

-

HCl Elimination: A chloride ion is eliminated, and a proton is lost from the nitrogen, forming an intermediate N-carbonyl chloride (carbamoyl chloride).

-

Isocyanate Formation: Upon heating, this intermediate readily eliminates a second molecule of HCl to form the final isocyanate product.

The overall stoichiometry requires one mole of triphosgene to convert three moles of the aniline. However, using a slight excess of the aniline (e.g., a 2.5:1 molar ratio of aniline to triphosgene) can ensure complete consumption of the phosgene equivalent.[8]

Caption: Mechanism for the conversion of an aniline to an isocyanate using triphosgene.

Base-Promoted vs. Self-Catalyzed Conditions

The reaction can be performed with or without a non-nucleophilic base (e.g., triethylamine).

-

Base-Promoted: The base acts as a scavenger for the HCl generated during the reaction. This can be beneficial for acid-sensitive substrates.[9]

-

Self-Catalyzed (Base-Free): For many robust substrates like halogenated anilines, the reaction can proceed without an added base. The generated HCl does not interfere, and this approach simplifies the work-up, as there is no need to remove the amine hydrochloride salt.[10] For most applications involving 2,4-dibromo-6-fluoroaniline, the self-catalyzed route is efficient and preferable.[10]

Part 3: Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Triphosgene and its decomposition product, phosgene, are highly toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Protocol 1: Synthesis of 2,4-Dibromo-6-fluoroaniline (Route A)

This protocol is adapted from the general methodology described in patent literature.[5]

Step 1: Acetylation of 2-Fluoroaniline

-

Dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq) dropwise, maintaining the temperature below 20°C.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude N-(2-fluorophenyl)acetamide can often be used directly in the next step.

Step 2-4: Sulfonylation, Bromination, and Deprotection Due to the complexity and use of hazardous reagents like chlorosulfonic acid, these subsequent steps should be planned with careful review of the source literature and adherence to all institutional safety protocols.[5] The final deprotection typically involves heating the brominated intermediate in 80% sulfuric acid at approximately 160°C for 3-5 hours.[5] After cooling, the reaction mixture is poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., DCM).

Protocol 2: Synthesis of 2,4-Dibromo-6-fluorophenyl Isocyanate

This protocol is based on general procedures for isocyanate synthesis using triphosgene.[9][10]

Materials & Equipment:

-

2,4-dibromo-6-fluoroaniline (1.0 eq)

-

Triphosgene (0.4 eq, to provide a slight excess of phosgene)

-

Anhydrous solvent (e.g., ethyl acetate, toluene, or DCM)

-

Three-neck flask, condenser with a drying tube (or inert gas inlet), and a dropping funnel.

Procedure (Self-Catalyzed):

-

To a stirred solution of 2,4-dibromo-6-fluoroaniline in anhydrous ethyl acetate, add triphosgene portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Heat the reaction mixture to reflux (for ethyl acetate, ~77°C) and maintain for 4-6 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the strong isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the solvent under reduced pressure. Crucially, the vapor should be passed through a scrubber containing a concentrated solution of aqueous sodium hydroxide to neutralize any excess phosgene.

-

The resulting crude isocyanate is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation, though this should be done with extreme caution due to the thermal sensitivity of some isocyanates and the toxicity of the materials.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Ethyl Acetate or Toluene | Inert to the reaction conditions; good solubility for reactants. |

| Temperature | Reflux (~77-110°C) | Provides sufficient energy for HCl elimination and isocyanate formation. |

| Aniline:Triphosgene Ratio | 1.0 : 0.4 | Ensures complete conversion of the aniline while minimizing residual triphosgene. |

| Work-up | Evaporation with Scrubber | Safely removes solvent and destroys toxic phosgene.[11] |

Conclusion

The synthesis of 2,4-dibromo-6-fluoroaniline and its isocyanate derivative requires a strategic, multi-step approach to ensure high regioselectivity and yield. By employing protecting/directing group strategies, chemists can overcome the inherent selectivity challenges of direct bromination. The subsequent conversion to the isocyanate using a phosgene equivalent like triphosgene is an efficient and well-established transformation. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce these valuable chemical intermediates, paving the way for the discovery and development of novel therapeutics and advanced materials.

References

- Preparation method of 2-bromo-6-fluoroaniline.

-

2,6-DIBROMOANILINE. Organic Syntheses Procedure. [Link]

-

Preparation method of 2-bromo-6-fluoroaniline. WIPO Patentscope. [Link]

-

A Practical Procedure for Regioselective Bromination of Anilines. Thieme Connect. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

Aniline replacement in drug-like compounds. Cresset Group. [Link]

-

Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Scientific.Net. [Link]

-

2,4-Dibromo-6-fluoroaniline. PubChem. [Link]

-

Workup for isocyante synthesis from triphoagene? Reddit. [Link]

-

Synthesis of 2,4,6-Tribromoaniline. Scribd. [Link]

-

How To Get Isocyanate? PubMed Central. [Link]

-

Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene. Taylor & Francis Online. [Link]

-

Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(ii) metallodrug design. Dalton Transactions. [Link]

-

Towards a sustainable synthesis of aromatic isocyanates : by the palladium diphosphane catalyzed reduction of nitrobenzene. Scholarly Publications Leiden University. [Link]

-

Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. [Link]

Sources

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. cresset-group.com [cresset-group.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]

- 9. rsc.org [rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. reddit.com [reddit.com]

A Technical Guide to the Strategic Application of Halogenated Phenyl Isocyanates in Modern Medicinal Chemistry

Abstract

Halogenated phenyl isocyanates represent a class of highly versatile chemical intermediates whose strategic importance in medicinal chemistry is both profound and expanding. This technical guide provides an in-depth exploration of their dual-functionality, wherein the reactive isocyanate "warhead" enables the formation of stable covalent linkages, while the halogenated phenyl "scaffold" offers a powerful tool for modulating critical pharmacokinetic and pharmacodynamic properties. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and analyze case studies of approved therapeutics to illustrate how these reagents are leveraged to create potent, selective, and metabolically robust drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to harness the full potential of this valuable chemical class.

The Duality of Design: Understanding the Halogenated Phenyl Isocyanate Moiety

The efficacy of a halogenated phenyl isocyanate in a drug design campaign stems from the distinct, yet synergistic, contributions of its two core components: the electrophilic isocyanate group and the strategically halogenated aromatic ring.

The Isocyanate Group: A Reactive Handle for Covalent Linkage

The isocyanate functional group (–N=C=O) is a potent electrophile, characterized by a highly electron-deficient central carbon atom. This inherent reactivity makes it an invaluable tool for forming stable covalent bonds with a wide array of nucleophiles. In a biological context, this translates to predictable reactions with the side chains of amino acid residues within a protein target, or with amine and alcohol functionalities on other molecular scaffolds.[1]

The primary reactions of medicinal chemistry relevance are:

-

Urea Formation: Reaction with primary or secondary amines yields highly stable urea linkages. This is one of the most common applications, forming the backbone of numerous kinase inhibitors.[2]

-

Carbamate (Urethane) Formation: Reaction with alcohols produces carbamate esters.

-

Thiocarbamate Formation: Reaction with thiols results in thiocarbamate linkages.

This reactivity is not without its challenges; isocyanates are sensitive to water, which leads to decomposition into an unstable carbamic acid that rapidly decarboxylates to form a primary amine.[1] This necessitates careful handling under anhydrous conditions during synthesis.

Caption: Fig 1. Core reactivity of phenyl isocyanates with biological nucleophiles.

The Halogenated Phenyl Scaffold: A Master Key for Drug Properties

The introduction of halogen atoms (primarily fluorine, chlorine, and bromine) onto the phenyl ring is a cornerstone of modern medicinal chemistry.[3] Halogenation provides a powerful method to fine-tune a molecule's properties to enhance its drug-like characteristics. The emergent role of halogens is underlined by the fact that in 2021, 14 of the 50 molecules approved by the FDA contained halogens.[4][5]

Causality Behind Halogen Selection: The choice of halogen is a deliberate design element driven by predictable effects on a molecule's profile.

-

Fluorine: As the most electronegative element, fluorine's introduction can significantly lower the pKa of nearby basic groups, which can improve bioavailability.[5] Its small van der Waals radius (1.47 Å) means it often acts as a bioisostere for hydrogen (1.20 Å), allowing for substitution with minimal steric perturbation.[5] Furthermore, the strength of the C-F bond makes it an excellent tool for blocking sites of oxidative metabolism, thereby increasing a drug's half-life.[6]

-

Chlorine: Often considered a bioisostere for a methyl group, chlorine provides a greater increase in lipophilicity than fluorine.[6] Its key advantage lies in its ability to form favorable halogen bonds—a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic partner (like a carbonyl oxygen on a protein backbone). This interaction can significantly enhance binding affinity and selectivity.[4] Structure-activity relationship (SAR) studies often reveal that chlorinated compounds exhibit better anti-proliferative activity than their non-chlorinated counterparts.[7]

-

Bromine: Similar to chlorine, bromine is an effective halogen bond donor and increases lipophilicity. It is less commonly used in modern drug design than fluorine or chlorine but can be found in certain natural products and approved drugs.

The following table summarizes the strategic impact of common halogen substitutions:

| Property | Fluorine (F) | Chlorine (Cl) |

| Primary Role | Metabolic stability, pKa modulation | Enhanced binding affinity, Lipophilicity |

| Size (van der Waals) | Small (H isostere) | Medium (Methyl isostere) |

| Electronegativity | Highest | High |

| Lipophilicity (LogP) | Moderate increase | Significant increase |

| Key Interaction | H-bond acceptor | Halogen bond donor |

| Common Application | Blocking P450 metabolism | Targeting specific protein pockets |

Key Applications in Medicinal Chemistry

The unique properties of halogenated phenyl isocyanates enable their use in several high-impact areas of drug discovery.

Cornerstone Reagents for Urea-Based Therapeutics

The most prominent application is in the synthesis of diaryl ureas, a privileged scaffold found in a multitude of approved drugs, particularly tyrosine kinase inhibitors (TKIs). The urea moiety is an exceptional hydrogen bond donor and acceptor, allowing it to anchor a molecule into the hinge region of a kinase active site.

Case Study: Infigratinib (Truseltiq®)

Infigratinib is a selective fibroblast growth factor receptor (FGFR) kinase inhibitor approved for the treatment of cholangiocarcinoma.[8] A pivotal step in its synthesis involves the reaction of a diamino-pyrimidine core with a custom-synthesized, halogenated phenyl isocyanate.[8]

The SAR for this class of drugs established that 2,6-dichloro and 3,5-dimethoxy substitutions on the phenyl ring were critical for imparting high potency and selectivity.[8] The synthesis of the required isocyanate (49 ) is achieved by treating the corresponding 2,6-dichloro-3,5-dimethoxyaniline with phosgene. This isocyanate is then reacted with the amine-containing core (48 ) to form the final drug, Infigratinib (50 ), containing the critical urea linkage.[8] This exemplifies a deliberate design choice where the halogenated phenyl isocyanate is not merely a reagent but a key building block carrying essential pharmacophoric information.

Caption: Fig 2. Synthesis of Infigratinib via a halogenated phenyl isocyanate.

Warheads for Covalent Inhibition

The high electrophilicity of the isocyanate group can be harnessed to form permanent covalent bonds with nucleophilic amino acid residues (e.g., lysine, serine, cysteine) in a target protein. This strategy of irreversible inhibition can lead to:

-

Increased Potency: The covalent bond eliminates the equilibrium dynamics of reversible binding (k_off = 0).

-

Prolonged Duration of Action: The drug's effect persists until the protein is re-synthesized, often allowing for less frequent dosing.

-

Overcoming Resistance: Covalent inhibition can be effective against mutations that weaken the binding of reversible inhibitors.

The primary challenge is ensuring selectivity. An overly reactive isocyanate may react indiscriminately with off-target proteins, leading to toxicity. Therefore, the halogenated phenyl scaffold plays a crucial role in directing the warhead to the correct active site through specific non-covalent interactions (including halogen bonding) before the covalent reaction occurs.

Experimental Methodologies & Protocols

Scientific integrity demands robust and reproducible synthetic protocols. The following sections provide validated methodologies for the synthesis and application of these reagents.

Synthesis of Halogenated Phenyl Isocyanates

While numerous methods exist, the classical and most direct route is the phosgenation of the corresponding halogenated aniline.[9] However, due to the extreme toxicity of phosgene, safer, albeit often lower-yielding, alternatives are preferred in a research setting. A prominent "clean" alternative is the thermal decomposition of a precursor carbamate, which avoids phosgene entirely.[10]

Protocol 1: Synthesis of 4-Chlorophenyl Isocyanate via Curtius Rearrangement

This protocol is a representative example and avoids the use of phosgene. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Rationale: The Curtius rearrangement provides a reliable, phosgene-free pathway to isocyanates from carboxylic acids. The key step is the thermal rearrangement of an acyl azide intermediate, which expels N₂ gas to form the isocyanate.

Materials:

-

4-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

Acetone

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under N₂, suspend 4-chlorobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture to 80°C for 2 hours until gas evolution ceases.

-

Acyl Azide Formation: Cool the reaction to 0°C. In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it to acetone. Add this NaN₃/acetone slurry dropwise to the cooled acid chloride solution. Stir vigorously at 0°C for 1 hour.

-

Curtius Rearrangement: Carefully transfer the reaction mixture to a separatory funnel and wash with cold water and brine. Dry the organic layer over anhydrous MgSO₄. The toluene solution now contains 4-chlorobenzoyl azide. Heat this solution gently to ~90°C. Vigorous evolution of N₂ gas will be observed. (CAUTION: Acyl azides can be explosive; perform behind a blast shield).

-

Isolation: After gas evolution ceases, the isocyanate is in the toluene solution. The solvent can be carefully removed by rotary evaporation under reduced pressure to yield 4-chlorophenyl isocyanate as a crude oil, which can be purified by vacuum distillation.

-

Validation: Confirm product identity and purity using FT-IR (strong isocyanate stretch at ~2250-2270 cm⁻¹) and ¹H NMR spectroscopy.

Protocol: Synthesis of a Halogenated Diaryl Urea

Rationale: This protocol demonstrates the primary application of reacting a halogenated phenyl isocyanate with an amine to form a urea-linked compound, a key step in many drug syntheses.

Materials:

-

4-Chlorophenyl isocyanate (prepared as above or purchased)

-

3-Aminopyridine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

Procedure:

-

Setup: In a flame-dried flask under N₂, dissolve 3-aminopyridine (1.0 eq) in anhydrous DCM.

-

Reaction: Add 4-chlorophenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed, and a precipitate may form. Add triethylamine (0.1 eq) to catalyze the reaction if necessary.

-

Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, filter the resulting solid precipitate and wash with cold DCM to remove any unreacted starting material.

-

Purification & Validation: The solid product, N-(4-chlorophenyl)-N'-(pyridin-3-yl)urea, can be further purified by recrystallization. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Fig 3. Experimental workflow for diaryl urea synthesis.

Challenges and Future Perspectives

The primary challenge associated with halogenated phenyl isocyanates is managing their reactivity. Their indiscriminately high electrophilicity can lead to off-target effects and immunogenicity. Phenyl isocyanate itself is a potent chemical sensitizer.[11] Future research must focus on developing strategies to temper this reactivity, perhaps through the design of "pro-drug" isocyanates that are only unmasked at the target site. Furthermore, developing a broader range of phosgene-free synthetic routes will be critical for improving the safety and accessibility of these powerful reagents for the broader research community.

Conclusion

Halogenated phenyl isocyanates are far more than simple chemical reagents; they are sophisticated building blocks that empower medicinal chemists to address multiple challenges simultaneously. They provide a reliable method for constructing the robust urea linkages central to many therapeutic classes while embedding the crucial halogen atoms needed to optimize binding affinity, selectivity, and metabolic stability. A thorough understanding of their synthesis, reactivity, and the functional consequences of their halogenation patterns is essential for any drug discovery program aiming to create next-generation therapeutics.

References

-

Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - OUCI Source: Organic and Biomolecular Chemistry URL: [Link]

-

Title: Understanding the Versatility of Phenyl Isocyanate in Modern Industrial Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: ResearchGate URL: [Link]

-

Title: Phenyl isocyanate | C7H5NO | CID 7672 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Highlights on U.S. FDA-approved halogen-containing drugs in 2024 - PubMed Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Phenyl isocyanate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Phenyl isocyanate is a potent chemical sensitizer - PubMed - NIH Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Progress in clean synthesis of phenyl isocyanate Source: ResearchGate URL: [Link]

-

Title: PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides Source: Royal Society of Chemistry URL: [Link]

- Title: Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea Source: Google Patents URL

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

- 1. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 3. Highlights on U.S. FDA-approved halogen-containing drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reaction of 2,4-Dibromo-6-fluorophenyl isocyanate with primary amines to form ureas

Application Note & Protocol

Topic: Synthesis of N-(2,4-Dibromo-6-fluorophenyl)-N'-alkyl/aryl Ureas via Reaction of 2,4-Dibromo-6-fluorophenyl Isocyanate with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Ureas in Medicinal Chemistry

Substituted ureas are a cornerstone structural motif in modern drug discovery. Their unique ability to act as rigid hydrogen bond donors and acceptors allows them to form stable, specific interactions with biological targets such as kinases, proteases, and receptors. The N,N'-disubstituted urea linkage is prevalent in a multitude of approved therapeutics, including the renowned kinase inhibitors Sorafenib and Lenvatinib. The specific reactant, 2,4-Dibromo-6-fluorophenyl isocyanate, provides a scaffold that is rich in features for structure-activity relationship (SAR) studies. The bromine atoms offer sites for further functionalization (e.g., through cross-coupling reactions), while the fluorine atom can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview and a detailed protocol for the reliable synthesis of novel urea derivatives from this versatile building block.

The Underlying Chemistry: Nucleophilic Addition

The formation of a urea from an isocyanate and a primary amine is a classic example of a nucleophilic addition reaction. The reaction is typically fast, high-yielding, and proceeds under mild conditions.[1]

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O). The electron density in the isocyanate is drawn towards the oxygen and nitrogen atoms, making the central carbon electron-deficient and susceptible to attack.

-

Proton Transfer: A zwitterionic intermediate is transiently formed. This intermediate is unstable and rapidly undergoes an intramolecular or solvent-mediated proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea product.

The reaction is generally considered irreversible and is often driven to completion by the high reactivity of the isocyanate.

A simplified representation of the reaction mechanism.

Safety First: Handling Isocyanates

Isocyanates are potent respiratory sensitizers and irritants.[2][3][4] Inhalation can lead to asthma-like symptoms, which may become permanent with chronic exposure.[5] They are also skin and eye irritants.[2] All manipulations involving 2,4-Dibromo-6-fluorophenyl isocyanate must be performed in a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Nitrile gloves (double-gloving is recommended)

-

Chemical splash goggles

-

Full-length lab coat

-

Appropriate respiratory protection may be required based on the scale and specific laboratory safety assessment.[2]

Isocyanates are also moisture-sensitive. They react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The newly formed amine can then react with remaining isocyanate to form a symmetrical urea byproduct, reducing the yield of the desired product. Therefore, anhydrous solvents and a dry reaction atmosphere (e.g., nitrogen or argon) are crucial.[3]

Detailed Experimental Protocol